molecular formula C30H51NO B3025735 (3beta)-28-Amino-lup-20(29)-en-3-ol CAS No. 25613-16-5

(3beta)-28-Amino-lup-20(29)-en-3-ol

Cat. No. B3025735
CAS RN: 25613-16-5
M. Wt: 441.7 g/mol
InChI Key: VAQPCQKUNFHPAG-ROUWMTJPSA-N
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Description

The compound seems to be a derivative of lupane, a type of pentacyclic triterpenoid. Triterpenoids are a class of chemical compounds composed of three terpene units with the molecular formula C30H48; they may also be thought of as consisting of six isoprene units . They are involved in a variety of biological processes, including cell growth regulation and apoptosis .


Molecular Structure Analysis

The molecular structure of a compound like “(3beta)-28-Amino-lup-20(29)-en-3-ol” would likely be complex due to the presence of multiple functional groups and chiral centers. The exact structure would depend on the specific locations and configurations of these groups .


Chemical Reactions Analysis

The chemical reactions involving triterpenoids can be diverse, depending on the specific functional groups present in the molecule. These reactions could involve mechanisms such as nucleophilic substitution, elimination, or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

HIV Inhibitor Research

(3beta)-28-Amino-lup-20(29)-en-3-ol derivatives have been studied for their potential in inhibiting HIV. A study found that certain derivatives of betulinic acid, which includes this compound, exhibited inhibitory activity against HIV-1 entry into cells, interfering at a post-binding step. This discovery opens avenues for developing new classes of HIV inhibitors (Evers et al., 1996).

Antimalarial Agent Development

Research has also explored the use of this compound in antimalarial applications. A study utilized the triterpenoid lupeol, which is a scaffold for synthesizing this compound derivatives, to create a library of compounds. These compounds were screened for their in-vitro antimalarial activity against Plasmodium falciparum, suggesting potential for antimalarial drug development (Srinivasan et al., 2002).

Anticancer Properties

The compound has shown promise in anticancer research. Synthesis of aminopropoxy derivatives of this compound demonstrated high and specific in-vitro antitumor activity against a range of human tumor cell lines. This indicates the potential of this compound in designing anticancer agents (Kazakova et al., 2011).

DNA Polymerase Beta Lyase Inhibitor

A study identified new lupane triterpenoids from Solidago canadensis that inhibit the lyase activity of DNA polymerase beta. This activity suggests potential applications in targeting specific biological pathways involved in DNA repair and replication, relevant in cancer and other diseases (Chaturvedula et al., 2004).

Kaposi's Sarcoma Cell Proliferation Inhibition

Derivatives of this compound, specifically lup-20(29)-ene-3beta,28-diol, have been evaluated for their anti-proliferative effect on Kaposi's sarcoma (KS) cells. These compounds significantly inhibited the VEGF-induced proliferation of KS cells, indicating potential therapeutic applications in treating KS (Martucciello et al., 2010).

Mechanism of Action

The mechanism of action of triterpenoids and their derivatives can vary widely and is often related to their interactions with biological molecules. For example, some triterpenoids have been found to interact with various enzymes and receptors, influencing cellular signaling pathways .

Safety and Hazards

The safety and hazards associated with a compound like “(3beta)-28-Amino-lup-20(29)-en-3-ol” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of triterpenoids and their derivatives is a vibrant field with potential applications in areas such as medicine, agriculture, and materials science. Future research may focus on exploring new synthesis methods, studying their biological activity, and developing applications based on their unique properties .

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(aminomethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,32H,1,8-18,31H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQPCQKUNFHPAG-ROUWMTJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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